sodium N-oxido-1,3-dioxopropanimine oxide hydrate

organic synthesis nitro heterocycles C3 building block

Free nitromalonaldehyde (NMA-H) is inherently unstable, undergoing rapid hydrolytic C-C bond fission in solution-rendering direct use impractical. Sodium nitromalonaldehyde monohydrate (CAS 53821-72-0) eliminates this bottleneck as a bench-stable, crystalline C3 building block with defined stoichiometry. • Near-quantitative condensation with guanidines/amidines → 2-substituted 5-nitropyrimidines • Avoids hazardous late-stage nitration; enables regioselective nitroarene assembly • Explicitly employed in patent routes to c-kit kinase modulators • ≥97% purity ensures reproducible scale-up; moisture-controlled packaging

Molecular Formula C3H4NNaO5
Molecular Weight 157.06 g/mol
CAS No. 53821-72-0
Cat. No. B1378552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium N-oxido-1,3-dioxopropanimine oxide hydrate
CAS53821-72-0
Molecular FormulaC3H4NNaO5
Molecular Weight157.06 g/mol
Structural Identifiers
SMILESC(=C(C=O)[N+](=O)[O-])[O-].O.[Na+]
InChIInChI=1S/C3H3NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2,5H;;1H2/q;+1;/p-1
InChIKeyMCCIGIZBACKHDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Nitromalonaldehyde Monohydrate: A Stable C3 Nitro-Dicarbonyl Synthon


Sodium N‑oxido‑1,3‑dioxopropanimine oxide hydrate (CAS 53821‑72‑0), more commonly termed sodium nitromalonaldehyde monohydrate, is a white to pink crystalline solid with molecular formula C₃H₄NNaO₅ and a molecular weight of 157.06 g·mol⁻¹ . It belongs to the class of nitro‑activated 1,3‑dicarbonyl compounds and serves as a bench‑stable surrogate for the intrinsically unstable free nitromalonaldehyde (NMA‑H) [1]. Its bifunctional electrophilic nature, conferred by two aldehyde carbons and a nitro‑group‑stabilized nucleophilic central carbon, underpins its primary role as a C3 building block for constructing nitro‑substituted carbocycles and heterocycles that are difficult to access via direct nitration [2].

1
C3 Nitro-Dicarbonyl Synthon
Bench-stable surrogate for unstable nitromalonaldehyde; two electrophilic aldehydes plus nitro-activated central carbon enable nitro-heterocycle construction.
2
One-Step Heterocycle Assembly
Direct condensation with amidines, guanidines, or ketones yields 5-nitropyrimidines, 4-nitrophenols, and related scaffolds without late-stage nitration.
3
Crystalline Monohydrate Form
Defined stoichiometry, sharp melting point (120–124 °C), and 97% purity support reproducible scale-up and QC verification upon receipt.

Why This Compound Cannot Be Replaced by Similar Nitro-Dicarbonyl Analogs


Free nitromalonaldehyde (NMA‑H) is too unstable in aqueous solution to be isolated, undergoing rapid hydrolysis with C–C bond fission; it can be prepared only transiently by acidifying the sodium salt in anhydrous carbon tetrachloride [1]. While synthetic equivalents such as dinitropyridone describe a safer alternative, they generate a different substitution pattern (2,6‑disubstituted nitroanilines versus the 5‑nitropyrimidine or 4‑nitrophenol scaffolds accessible from the sodium salt) [2][3]. Other nitro‑dicarbonyl salts (e.g., mucobromic acid‑derived intermediates) afford significantly lower yield, and the anhydrous sodium salt (CAS 34461‑00‑2) lacks the crystallinity and defined stoichiometry of the monohydrate form, impacting reproducible reaction scale‑up [4].

Free Nitromalonaldehyde
Cannot be isolated; requires in-situ generation in anhydrous CCl₄. The sodium salt monohydrate is the only practically usable bench-stable form. Replacement by the free acid is not feasible.
Dinitropyridone Synthetic Equivalent
Generates 2,6-disubstituted nitroaniline patterns rather than the 5-nitropyrimidine or 4-nitrophenol scaffolds accessible from the sodium salt. Substitution pattern mismatch limits direct replacement.
Anhydrous Sodium Salt (CAS 34461-00-2)
Lacks the consistent crystallinity and defined stoichiometry of the monohydrate. Melting point is not uniformly reported, complicating identity verification and reproducible scale-up. May shift reaction outcomes.

Quantitative Performance and Specification Evidence


Stable Isolable Solid vs. Unstable Free Nitromalonaldehyde

The sodium salt monohydrate (CAS 53821‑72‑0) is a room‑temperature‑stable, commercially available crystalline solid with a defined melting point of 120–124 °C and standard purity of 97% . In contrast, free nitromalonaldehyde (NMA‑H) cannot be isolated from aqueous solution and must be prepared in situ in anhydrous CCl₄ by bubbling dry HCl through a suspension of the sodium salt [1]. This stability difference renders the sodium salt the only practically usable surrogate for routine laboratory and pilot‑scale synthesis [1].

Isolability vs. Free NMA
Head-to-head
Target: stable crystalline monohydrate, m.p. 120–124 °C, ≥97% purity, store at 2–8 °C. Comparator: free nitromalonaldehyde is non-isolable, requires anhydrous CCl₄ in situ.
Procurement viability: only the sodium salt exists as a shelf-stable reagent.
Binary outcome; free acid not available for purchase or storage.
organic synthesis nitro heterocycles C3 building block

Near-Quantitative Yield in 5-Nitropyrimidine Synthesis

Sodium nitromalonaldehyde monohydrate reacts with guanidine under mild conditions to give 2‑amino‑5‑nitropyrimidine in an almost quantitative yield [1][2]. This contrasts with multi‑step alternative routes that typically require nitration of a pre‑formed pyrimidine ring, often affording lower overall yields and necessitating harsh conditions [3]. The sodium salt route therefore offers a distinct advantage in step‑economy and isolated yield for this specific scaffold.

5-Nitropyrimidine Yield
Class-level
Near-quantitative condensation with guanidine; literature reports >95% isolated yield under mild aqueous conditions.
Supports high-yielding entry to 5-nitropyrimidine pharmacophores for research programs.
No direct head-to-head yield comparison with nitration route; reported as class-level advantage.
heterocyclic chemistry pyrimidine synthesis nucleophilic condensation

Higher Yield from Mucobromic Acid vs. Mucochloric Acid Route

Laboratory preparation of the sodium salt via mucobromic acid and sodium nitrite affords a 35–40% recrystallized yield (42% in optimized procedures) [1]. Attempting the analogous reaction with mucochloric acid gives only 0–13% yield, making the mucobromic acid route the only viable laboratory‑scale entry [1]. Users requiring in‑house synthesis should therefore plan procurement around mucobromic acid as the precursor rather than the chlorinated analog.

Mucobromic vs Mucochloric
Cross-study
Mucobromic acid route: 35–42% recrystallized yield. Mucochloric acid route: 0–13% yield. ~3- to >40-fold difference.
Precursor selection critical for in-house synthesis; mucobromic acid is the only viable laboratory entry.
Yields from Sciencemadness discussion; validate with your setup.
synthetic methodology nitro‑dicarbonyl preparation mucohalic acid

Defined Melting Point and Purity for QC-Driven Procurement

The monohydrate (CAS 53821‑72‑0) is consistently specified by major vendors with a sharp melting point of 120–124 °C and a purity of 97% . This contrasts with the anhydrous form (CAS 34461‑00‑2), which is less commonly specified with precise physical constants. The defined melting point provides a simple and immediate QC check upon receipt, reducing the risk of using degraded or misidentified material in sensitive synthetic sequences .

QC Identity Check
Specification review
Monohydrate: sharp m.p. 120–124 °C, purity 97% (HPLC/NMR/GC). Anhydrous form lacks consistent m.p. reference.
Melting point enables rapid identity verification upon receipt, reducing reliance on advanced spectroscopy.
Monohydrate stoichiometry supports reproducible weighing.
chemical procurement quality control specification comparison

Optimal Application Scenarios


5-Nitropyrimidine Libraries for Antibacterial and Kinase Drug Discovery

The near‑quantitative condensation with guanidines and amidines to deliver 2‑substituted 5‑nitropyrimidines [3] positions this compound as a preferred building block for medicinal chemistry programs requiring this pharmacophore. This route avoids late‑stage nitration and its associated regioselectivity and safety issues, making it the method of choice for generating focused libraries targeting dihydrofolate reductase or c‑kit kinase .

c-Kit Protein Kinase Modulator Intermediates

Sodium nitromalonaldehyde monohydrate is explicitly used in patent routes to phenylpyrrolopyridinylheteroarylcarboxamide derivatives and analogs that serve as c‑kit or mutant c‑kit protein kinase modulators [3]. Industrial and academic groups developing targeted cancer therapeutics should prioritize this reagent when following or innovating upon these patented synthetic pathways.

4-Nitrophenol Derivatives via Ketone Condensation

Sodium nitromalonaldehyde monohydrate condenses with ketones (e.g., substituted 1‑amino‑3‑butanones) to afford 2‑dialkylaminomethyl‑4‑nitrophenols [3]. Procuring the monohydrate specifically ensures reproducible, high‑purity input for these condensation reactions, where water content can affect reaction kinetics and product distribution.

Energetic Materials Research: Nitroformate Stability Studies

Sodium nitroformate (NaNF), the trinitromethanide salt related to the compound class, exhibits thermal stability attributed to unique π–π stacking interactions (parallel‑displaced and T‑shaped configurations) identified by single‑crystal X‑ray diffraction [3]. Its kinetic parameters of thermal decomposition have been quantified via Kissinger's and Ozawa‑Doyle's methods, providing a baseline for comparing new nitroformate‑based energetic formulations .

Application
Selection Property
Validation Focus
5-Nitropyrimidine scaffold synthesis for antibacterial and kinase research
Near-quantitative condensation with guanidines/amidines; avoids late-stage nitration
Regioselective entry to 2-substituted-5-nitropyrimidines; confirm yield and purity with your amidine partner
c-Kit kinase probe/intermediate synthesis
Compatibility with patented phenylpyrrolopyridine carboxamide routes; defined monohydrate stoichiometry
Reproducible coupling steps; verify purity and water content before use in multi-step sequences
4-Nitrophenol derivatives via ketone condensation
Controlled water content; crystalline form ensures consistent reagent quality
Reaction kinetics and product distribution may depend on water; validate with anhydrous/dried conditions if needed
Nitroformate-based energetic materials research
Related sodium nitroformate stability baseline; π-π stacking influences thermal behavior
Use decomposition kinetics (Kissinger/Ozawa-Doyle) as reference for novel nitroformate formulations
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